3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid
Description
3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid is a compound that features a pyrrole ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Properties
Molecular Formula |
C11H16N2O4 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-6-7-4-5-12-8(7)9(14)15/h4-5,12H,6H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
APQZSAXBOPNJBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(NC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be selectively removed to expose the amine for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol for Boc deprotection.
Major Products
Oxidation: Oxidized pyrrole derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives after Boc deprotection.
Scientific Research Applications
3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid involves the interaction of its functional groups with various molecular targets. The Boc group protects the amine during reactions, allowing for selective deprotection and subsequent functionalization. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
- 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid
Uniqueness
3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid is unique due to its pyrrole ring structure combined with the Boc-protected amino group and carboxylic acid functionality. This combination allows for versatile applications in synthesis and research, distinguishing it from other Boc-protected compounds .
Biological Activity
3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid, also known as Boc-amino methyl pyrrole carboxylic acid, is a compound of interest due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₅N₃O₄
- Molecular Weight : 240.26 g/mol
The presence of the tert-butoxycarbonyl (Boc) group enhances the stability and solubility of the compound, making it suitable for various biological applications.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrrole Ring : Using appropriate starting materials such as α,β-unsaturated carbonyl compounds.
- Boc Protection : The amine group is protected using tert-butoxycarbonyl chloride to facilitate further reactions without affecting the amino functionality.
- Carboxylic Acid Formation : The final step involves the introduction of the carboxylic acid group through hydrolysis or direct addition reactions.
Anticancer Properties
Recent studies have highlighted the compound's potential anticancer activity. For instance, derivatives of pyrrole have shown selective cytotoxicity towards various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation by interfering with cellular signaling pathways .
Antimicrobial Activity
Research indicates that compounds containing pyrrole moieties exhibit significant antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Enzyme Inhibition
Pyrrole derivatives have been studied for their ability to inhibit specific enzymes that play crucial roles in disease processes. For example, some compounds have demonstrated inhibitory effects on proteases and kinases, which are vital in cancer progression and other diseases .
Case Studies
-
Synthesis and Evaluation of Biological Activities :
A study published in ACS Omega evaluated a series of pyrrole derivatives, including Boc-protected compounds. The findings suggested that these derivatives exhibited promising activity against certain cancer cell lines, highlighting their potential as therapeutic agents . -
Cytotoxicity Studies :
Research conducted on esters of betulin and betulinic acid with amino acids showed improved water solubility and selective cytotoxicity towards cancer cells. This underscores the importance of structural modifications, such as those found in this compound, in enhancing biological activity .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
